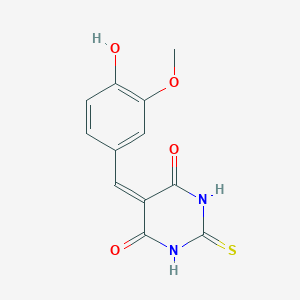

5-Vanillylidene-2-thiobarbituric acid

Description

Structure

3D Structure

Properties

CAS No. |

73681-14-8 |

|---|---|

Molecular Formula |

C12H10N2O4S |

Molecular Weight |

278.29 g/mol |

IUPAC Name |

5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C12H10N2O4S/c1-18-9-5-6(2-3-8(9)15)4-7-10(16)13-12(19)14-11(7)17/h2-5,15H,1H3,(H2,13,14,16,17,19) |

InChI Key |

NJSVXZLVNLOVCG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)O |

Other CAS No. |

73681-14-8 |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Vanillylidene 2 Thiobarbituric Acid

Established Synthetic Pathways for Thiobarbituric Acid Scaffolds

The foundational structure, 2-thiobarbituric acid, is a prerequisite for the synthesis of the target compound. Its preparation is well-documented through several reliable methods.

The Knoevenagel condensation is a cornerstone reaction in the synthesis of 5-arylidene derivatives of barbituric and thiobarbituric acids. scispace.comresearchgate.net This reaction involves the condensation of a compound with an active methylene (B1212753) group, such as 2-thiobarbituric acid, with a carbonyl compound, typically an aldehyde or ketone. sci-hub.se The reaction is a powerful tool for forming carbon-carbon double bonds. sci-hub.se

The synthesis of 5-substituted derivatives is achieved by reacting 2-thiobarbituric acid with various aldehydes. sci-hub.se The versatility of this approach is demonstrated by the wide array of catalysts that can be employed, including weak bases like amines or weak acids such as acetic acid in an ethanolic medium. sci-hub.seresearchgate.net The reaction conditions can be adapted, ranging from stirring at room temperature to reflux, to optimize yields and reaction times. sci-hub.senih.gov

The synthesis of the 2-thiobarbituric acid ring system itself is commonly achieved through the condensation of thiourea (B124793) with a diethyl malonate derivative. nih.gov This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent like ethanol (B145695) or methanol (B129727). nih.govchemicalbook.comgoogle.com

The process involves refluxing the reactants for several hours. chemicalbook.com Following the condensation, the reaction mixture is cooled and then acidified with an acid, such as hydrochloric acid, to precipitate the 2-thiobarbituric acid. chemicalbook.com The resulting solid can then be purified by recrystallization. The choice of reactants can influence the reaction's efficiency; for instance, using dimethyl malonate with sodium methylate in methanol has been reported as an industrially simple process with high yields. google.com

Table 1: Comparison of Reagents in Thiobarbituric Acid Synthesis

| Diethyl Malonate Derivative | Base | Solvent | Reported Yield |

|---|---|---|---|

| Diethyl malonate | Sodium ethoxide | Ethanol | ~60% |

| Diethyl malonate | Sodium methylate | Methanol | ~37% |

| Dimethyl malonate | Sodium methylate | Methanol | 93% (of sodium salt) google.com |

Targeted Synthesis of 5-Vanillylidene-2-thiobarbituric Acid

The direct synthesis of 5-vanillylidene-2-thiobarbituric acid is accomplished via a Knoevenagel condensation between 2-thiobarbituric acid and vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). This reaction specifically joins the active methylene group at the C5 position of the thiobarbituric acid ring with the carbonyl group of the vanillin aldehyde.

The reaction is typically performed in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of a weak acid or base to facilitate the condensation and subsequent dehydration. sci-hub.senih.gov The resulting product, 5-vanillylidene-2-thiobarbituric acid, precipitates from the reaction mixture and can be isolated and purified. The reaction's progress can be monitored using techniques like thin-layer chromatography (TLC).

Advanced Synthetic Strategies for Related Derivatives

To improve efficiency, yield, and environmental friendliness, advanced synthetic strategies have been developed for thiobarbituric acid derivatives. These methods often reduce reaction times and simplify purification processes.

One-pot syntheses have gained traction as they allow for the construction of complex molecules in a single reaction vessel, avoiding the need to isolate intermediates. This approach is highly efficient for generating libraries of related compounds. nih.gov For instance, derivatives like pyrano[2,3-d]pyrimidinones can be synthesized in a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and 2-thiobarbituric acid. researchgate.net

Another advanced one-pot method involves the indium(III) chloride-catalyzed coupling of 1,3-diethyl-2-thiobarbituric acid with propargylic alcohols. This reaction proceeds through a Meyer-Schuster rearrangement to form an enal, which then undergoes a Knoevenagel condensation with the thiobarbituric acid derivative, all within the same pot. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and purities by minimizing side reactions. researchgate.net

This technology has been successfully applied to the synthesis of various 5-substituted thiobarbituric acid derivatives. buet.ac.bd For example, the condensation of barbituric or thiobarbituric acids with benzylidene acetophenone (B1666503) derivatives to form fused pyrano[2,3-d]pyrimidinone systems can be efficiently carried out under microwave irradiation in the presence of phosphorus pentoxide in glacial acetic acid. researchgate.net The combination of one-pot strategies with microwave assistance, as seen in the synthesis of push-pull butadienes, further exemplifies the advancements in creating these derivatives efficiently and cleanly. mdpi.com

Table 2: Summary of Microwave-Assisted Synthesis of Thiobarbituric Acid Derivatives

| Reactants | Catalyst/Medium | Product Type | Key Advantage |

|---|---|---|---|

| Diarylidenes, Thiobarbituric acid | Ethanol | 5-Substituted Thiobarbituric Acids | Excellent yields, solvent-free conditions possible buet.ac.bd |

| Thiobarbituric acid, Benzylidene acetophenone | P₂O₅ in Acetic Acid | Pyrano[2,3-d]pyrimidinones | Reaction time reduced from hours to minutes researchgate.net |

| 1,3-Diethyl-2-thiobarbituric acid, Propargylic alcohols | InCl₃ in Water | Donor-Acceptor Butadienes | Clean reaction, combines rearrangement and condensation mdpi.com |

Design and Synthesis of Novel 5-Vanillylidene-2-thiobarbituric Acid Analogues

The structural framework of 5-vanillylidene-2-thiobarbituric acid offers a versatile scaffold for chemical modification. The design and synthesis of novel analogues focus on strategic derivatization at key positions of the thiobarbituric acid ring to explore and optimize biological activities. Methodologies primarily target substitutions at the nitrogen atoms (N1 and N3) and functionalization at the C5 position, as well as the development of more complex fused heterocyclic systems.

N-Substitution Strategies (e.g., N1-monosubstituted, N1, N3-disubstituted analogs)

For instance, N1, N3-disubstituted thiobarbiturates, such as 1,3-diethyl-2-thiobarbituric acid, serve as common starting materials for creating more complex derivatives. nih.govresearchgate.net These precursors are often employed in reactions that functionalize the C5 position, demonstrating that N-substitution is a foundational step in a multi-step synthetic strategy. The use of N,N-diethyl thiobarbituric acid in one-pot cascade reactions highlights the integration of this strategy in building diverse molecular architectures, such as pyrazole-fused systems. mdpi.com

Table 1: Examples of N-Substituted Thiobarbituric Acid Precursors

| Precursor Compound | N1-Substituent | N3-Substituent |

| 1,3-diethylthiobarbituric acid | Ethyl | Ethyl |

| 1,3-dimethylbarbituric acid* | Methyl | Methyl |

| 2-Thiobarbituric acid | H | H |

*Note: While a barbituric acid, its N,N-dimethyl substitution pattern is analogous to strategies used for thiobarbiturates. nih.gov

C5-Position Functionalization for Structure-Activity Relationship Studies

The C5 position of the thiobarbituric acid ring is a highly reactive site and a primary target for introducing structural diversity for structure-activity relationship (SAR) studies. A variety of synthetic methods have been developed to modify this position.

One efficient approach is the catalyst- and additive-free C(sp³)–H functionalization via a C-5 dehydrogenative aza-coupling reaction. nih.gov This method involves a one-pot, three-component reaction between a 2-thiobarbituric acid, a primary aromatic amine, and tert-butyl nitrite (B80452) (TBN) in acetonitrile (B52724) under ambient conditions. The reaction proceeds through the formation of a diazonium salt, which is then attacked by the nucleophilic C-5 position of the thiobarbituric acid tautomer to yield 5-(2-arylhydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones. nih.gov This process is notable for its operational simplicity, broad substrate scope, and avoidance of chromatographic purification. nih.gov

Table 2: Synthesis of C5-Functionalized 5-(2-arylhydrazono)-2-thiobarbituric Acid Derivatives nih.gov

| Product | Aromatic Amine Used | Yield (%) |

| 5-(2-phenylhydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Aniline | 94% |

| 5-(2-(4-methoxyphenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | p-Anisidine | 95% |

| 5-(2-(4-chlorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 4-Chloroaniline | 96% |

| 5-(2-(4-nitrophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 4-Nitroaniline | 91% |

Another method for C5-functionalization is monoacylation. The sodium derivative of 1,3-diethyl-2-thiobarbituric acid can be efficiently acylated at the C5 position by reacting it with ω-chloroalkanoyl chlorides in the presence of pyridine. researchgate.net

Synthesis of Thiobarbituric Acid Enamine Derivatives

The synthesis of thiobarbituric acid enamine derivatives introduces a different type of functionality, which can be valuable for modulating the compound's electronic properties and biological interactions. A general procedure for synthesizing these derivatives involves a two-step process. nih.gov

First, an N,N-disubstituted thiobarbituric acid, such as 1,3-diethylthiobarbituric acid, is reacted with dimethylformamide (DMF) in the presence of acetic anhydride. This reaction forms an enamine intermediate. nih.gov Subsequently, this intermediate is reacted with various primary or secondary amines in methanol at room temperature. The solvent is then slowly evaporated to yield the final solid enamine products in excellent yields and purities. nih.govnih.gov

Table 3: Selected Thiobarbituric Acid Enamine Derivatives Synthesized nih.gov

| Starting Material | Amine Reactant | Product | Yield (%) |

| 1,3-diethylthiobarbituric acid | 2-aminobenzenesulfonic acid | 2-((((1,3-diethyl-1,2,3,4-tetrahydro-2,4,6-trioxo-5-pyrimidinyl)methylene)amino)benzenesulfonic acid | 80% |

| 1,3-diethylthiobarbituric acid | Aniline | 1,3-diethyl-5-((phenylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | 92% |

| 1,3-diethylthiobarbituric acid | Benzylamine | 5-((benzylamino)methylene)-1,3-diethylpyrimidine-2,4,6(1H,3H,5H)-trione | 95% |

Development of Pyrazole-Fused Thiobarbituric Acid Derivatives

To create more rigid and structurally complex analogues, pyrazole (B372694) rings have been fused to the thiobarbituric acid scaffold. A one-pot, three-component cascade reaction provides an efficient pathway to these novel heterocyclic systems. mdpi.comnih.govbohrium.com This reaction involves the Aldol-Michael addition of an N,N-disubstituted thiobarbituric acid, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and a selected aldehyde. mdpi.com

The reaction is typically mediated by aqueous diethylamine (B46881) (NHEt₂) under mild conditions and demonstrates a broad substrate scope with respect to the aldehyde component, affording the desired pyrazole-thiobarbituric acid derivatives in high yields (63%–88%). mdpi.comresearchgate.net This methodology allows for the rapid and flexible synthesis of a library of diverse compounds. mdpi.com

Table 4: Synthesis of Pyrazole-Thiobarbituric Acid Derivatives via Cascade Reaction mdpi.comresearchgate.net

| Product | Aldehyde Used | Yield (%) |

| 4a | 4-Chlorobenzaldehyde | 85% |

| 4c | 4-(Dimethylamino)benzaldehyde | 88% |

| 4h | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | 82% |

| 4l | 2,4-Dichlorobenzaldehyde | 86% |

| 4o | 2-Nitrobenzaldehyde | 75% |

Biological Activity Profiles and Mechanistic Elucidation of 5 Vanillylidene 2 Thiobarbituric Acid and Its Analogs Non Clinical

Antineoplastic and Cytotoxic Potential

The therapeutic potential of synthetic compounds in oncology is a significant area of research. Derivatives of thiobarbituric acid, including 5-vanillylidene-2-thiobarbituric acid, are among the classes of molecules investigated for their antineoplastic properties. These compounds are explored for their ability to selectively target and eliminate cancer cells through various mechanisms.

Research into the cytotoxic effects of thiobarbituric acid derivatives has revealed promising activity against several human cancer cell lines. While specific data for 5-vanillylidene-2-thiobarbituric acid is limited in the reviewed literature, studies on analogous compounds provide insight into the potential of this chemical scaffold.

A series of novel thiobarbituric acid derivatives were synthesized and evaluated for their in-vitro cytotoxic activity against human breast cancer (MCF-7) and colon cancer (Caco-2) cell lines, among others. nih.gov One of the most potent analogs, compound 12d (5-(4-(dimethylamino)benzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione), demonstrated significant cytotoxic effects with sub-micromolar IC₅₀ values, indicating strong potential for antineoplastic activity. nih.gov The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxic Activity of a Potent Thiobarbituric Acid Analog (Compound 12d)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 0.08 |

| Caco-2 | Colon Cancer | >10 |

Data sourced from a study on new thiobarbituric acid scaffold-based small molecules. nih.gov

The data suggests that structural modifications to the thiobarbituric acid core can yield compounds with high potency against specific cancer cell types like breast cancer. However, the efficacy can vary significantly between different cell lines, as seen with the Caco-2 cell line. Further studies are required to determine the specific cytotoxic profile of 5-vanillylidene-2-thiobarbituric acid against a broader panel of cancer cells, including melanoma and pancreatic cancer lines.

Apoptosis, or programmed cell death, is a crucial process for normal tissue homeostasis. A hallmark of cancer is the ability of malignant cells to evade apoptosis. Many chemotherapeutic agents function by inducing this cell death pathway in cancer cells. The mechanisms by which 5-vanillylidene-2-thiobarbituric acid and its analogs may induce apoptosis are centered on key molecular pathways.

Poly(ADP-ribose) polymerase (PARP) is a family of proteins critical for cellular processes, including DNA repair and programmed cell death. In the context of apoptosis, the cleavage of PARP, particularly PARP-1, by caspases (specifically caspase-3 and caspase-7) is considered a hallmark of this process. This cleavage inactivates PARP, preventing it from initiating DNA repair in a cell that is already committed to dying. The inactivation of PARP ensures that the energy stores of the cell (ATP) are conserved for the energy-dependent processes of apoptosis rather than being depleted in futile DNA repair cycles. The detection of cleaved PARP fragments is therefore a reliable indicator of apoptosis induction in cancer cells undergoing treatment.

The survival of cancer cells is often dependent on the overexpression of anti-apoptotic proteins. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.

Bcl-2 and Bcl-xL : These are potent anti-apoptotic proteins that prevent the release of cytochrome c from the mitochondria, a key step in the activation of the caspase cascade. Overexpression of Bcl-2 and Bcl-xL is common in many cancers and is associated with resistance to chemotherapy.

Survivin : As a member of the inhibitor of apoptosis protein (IAP) family, survivin plays a dual role in both promoting cell proliferation and inhibiting apoptosis. It is highly expressed in most human tumors but is generally absent in normal, differentiated adult tissues, making it an attractive target for cancer therapy. High levels of survivin often correlate with poor prognosis and resistance to treatment.

Therapeutic agents that can downregulate the expression or inhibit the function of these anti-apoptotic proteins are of significant interest in oncology. By reducing the levels of Bcl-2, Bcl-xL, and survivin, the threshold for apoptosis induction is lowered, making cancer cells more susceptible to cell death signals. The potential of 5-vanillylidene-2-thiobarbituric acid to modulate these key anti-apoptotic proteins is a critical area for investigation to fully elucidate its mechanism of action.

Apoptosis Induction Pathways

Antimicrobial Activities

The thiobarbituric acid scaffold has been recognized as a "privileged structure" in medicinal chemistry, not only for its anticancer potential but also for its utility in developing antimicrobial agents. researchgate.net The emergence of multidrug-resistant bacteria necessitates the discovery of new chemical entities with novel mechanisms of action.

Derivatives of thiobarbituric acid have been synthesized and evaluated for their activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. researchgate.net While specific studies focusing solely on 5-vanillylidene-2-thiobarbituric acid are not detailed in the provided sources, research on analogous structures demonstrates the antibacterial potential of this class of compounds.

In one study, a series of thiobarbituric acid derivatives were tested for their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. One of the tested compounds, a Boc-Phe-TBA derivative, showed notable activity. researchgate.net

Table 2: Minimum Inhibitory Concentration (MIC) of a Thiobarbituric Acid Derivative (Boc-Phe-TBA)

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 16 |

| Bacillus subtilis | Positive | 16 |

| Escherichia coli | Negative | 32 |

| Pseudomonas aeruginosa | Negative | 32 |

Data sourced from a study exploring the thiobarbituric acid scaffold for antibacterial activity. researchgate.net

The results indicate that these compounds can inhibit the growth of clinically relevant bacteria. The activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli suggests a broad spectrum of action, which is a desirable characteristic for new antibacterial agents. Further investigation is warranted to determine the specific antibacterial profile and efficacy of 5-vanillylidene-2-thiobarbituric acid.

Antifungal Efficacy

While direct studies on the antifungal properties of 5-Vanillylidene-2-thiobarbituric acid are not extensively documented in publicly available research, the broader class of thiobarbituric acid derivatives has been investigated for such activities. Research into various 5-arylidene-N,N-dimethylbarbiturates and their thiobarbiturate counterparts has indicated that thiobarbiturate derivatives tend to exhibit more significant antifungal activity than their barbiturate (B1230296) analogs. The nature of the substituent on the aryl ring plays a crucial role in determining the extent of antifungal action.

One study highlighted that certain pyrazole-containing derivatives of thiobarbituric acid were active against various molds. For instance, a specific analog demonstrated notable zones of inhibition against Candida albicans, Aspergillus niger, and Penicillium citrinum. This suggests that the thiobarbituric acid scaffold can be a promising foundation for the development of new antifungal agents. The antifungal potential of these compounds is often linked to their ability to interfere with essential cellular processes in fungi.

Anti-mycobacterial Activity

Specific research on the anti-mycobacterial effects of 5-Vanillylidene-2-thiobarbituric acid is limited. However, studies on structurally related compounds, such as 5-arylidene derivatives of 2-thiohydantoin, have shown promising results against Mycobacterium tuberculosis. In one study, several 5-arylidene-2-thiohydantoins exhibited greater than 90% inhibition of M. tuberculosis growth in primary assays. nih.gov The most active of these compounds demonstrated a minimum inhibitory concentration (MIC) of 0.78 µg/mL. nih.gov These findings suggest that the 5-arylidene moiety, a key structural feature of 5-Vanillylidene-2-thiobarbituric acid, may contribute to anti-mycobacterial activity. The mechanism of action for such compounds is thought to involve the inhibition of essential enzymes within the mycobacterial cell, thereby halting its growth and replication. nih.gov

Antiviral Activity (e.g., Anti-HIV, Non-nucleoside HIV-1 Reverse Transcriptase Inhibition)

There is a lack of specific studies investigating the antiviral activity of 5-Vanillylidene-2-thiobarbituric acid against HIV. However, the broader class of pyrimidine (B1678525) derivatives, to which thiobarbituric acid belongs, has been a significant area of research for non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are a critical component of highly active antiretroviral therapy (HAART) and function by binding to an allosteric site on the HIV-1 reverse transcriptase, thereby inhibiting its function and preventing the conversion of viral RNA to DNA.

While direct evidence is not available for 5-Vanillylidene-2-thiobarbituric acid, the general structural features of pyrimidine-based compounds have been shown to be conducive to binding within the NNRTI pocket of the reverse transcriptase enzyme. Further research would be necessary to determine if 5-Vanillylidene-2-thiobarbituric acid or its analogs possess any meaningful anti-HIV activity.

Enzyme Inhibitory Activities

α-Glucosidase Inhibition

Derivatives of thiobarbituric acid have demonstrated notable inhibitory activity against α-glucosidase, an enzyme involved in the breakdown of carbohydrates. Inhibition of this enzyme can help in managing postprandial hyperglycemia. A study on a series of diethylammonium (B1227033) salts of aryl-substituted thiobarbituric acids revealed varying degrees of α-glucosidase inhibition, with IC50 values ranging from 19.46 ± 1.84 µM to 415.8 ± 4.0 µM. The standard drug, acarbose, had an IC50 of 840 ± 1.73 µM in the same study, indicating that some of these derivatives are significantly more potent.

Another study investigated 2-thiobarbituric acid (TBA) and found that it reversibly inhibits α-glucosidase in a parabolic noncompetitive manner, with an IC50 of 17.13 ± 1.14 mM and a Ki of 13.25 ± 0.56 mM. researchgate.net Molecular docking simulations suggested that TBA interacts with key residues in the active site of α-glucosidase, including Met69, Arg212, and His348. researchgate.net The vanillin (B372448) component of 5-Vanillylidene-2-thiobarbituric acid has also been studied for its α-glucosidase inhibitory effect, showing an IC50 of 28.34 ± 0.89 mg/mL through a mixed inhibition mechanism. nih.gov These findings suggest that the 5-vanillylidene-2-thiobarbituric acid structure combines moieties that could contribute to α-glucosidase inhibition.

Table 1: α-Glucosidase Inhibitory Activity of Thiobarbituric Acid Analogs

| Compound | IC50 (µM) |

|---|---|

| Thiobarbituric acid analog 1 | 19.46 ± 1.84 |

| Thiobarbituric acid analog 2 | 415.8 ± 4.0 |

| Acarbose (Standard) | 840 ± 1.73 |

| 2-Thiobarbituric acid | 17130 ± 1140 |

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Elevated levels of uric acid can lead to conditions such as gout. Research on 5-arylidene N,N'-dimethylbarbituric acid derivatives has shown their potential as xanthine oxidase inhibitors. researchgate.netjcsp.org.pk A study evaluating a series of these compounds reported a range of in vitro inhibitory activities, with IC50 values from 20.97 ± 0.29 µM to 327.0 ± 3.50 µM. jcsp.org.pk The structure-activity relationship analysis indicated that the nature and position of substituents on the phenyl ring significantly influence the inhibitory potency. jcsp.org.pk For instance, the presence of hydroxyl groups on the phenyl ring was found to be a key factor for potent inhibition. Given that 5-Vanillylidene-2-thiobarbituric acid possesses a vanillylidene group (which contains a hydroxyl and a methoxy (B1213986) group on the phenyl ring), it is plausible that it could exhibit inhibitory activity against xanthine oxidase.

Table 2: Xanthine Oxidase Inhibitory Activity of 5-Arylidene N,N'-dimethylbarbituric Acid Derivatives

| Compound | IC50 (µM) |

|---|---|

| Derivative 1 | 20.97 ± 0.29 |

| Derivative 2 | 327.0 ± 3.50 |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. frontiersin.org While there is no direct research available on the PTP1B inhibitory activity of 5-Vanillylidene-2-thiobarbituric acid, studies on other classes of compounds have identified PTP1B inhibitors. For example, polyphenolic compounds isolated from various plant sources have demonstrated significant PTP1B inhibition. frontiersin.orgnih.govnih.gov

In one study, a series of isolated polyphenolic compounds showed IC50 values against PTP1B ranging from 13.5 to 57.9 µM. frontiersin.org Molecular docking studies of other PTP1B inhibitors have revealed interactions with key residues such as Phe182, Asp181, and Cys215 in the enzyme's active site. nih.gov Given the phenolic nature of the vanillylidene moiety in 5-Vanillylidene-2-thiobarbituric acid, it is conceivable that this compound could interact with the PTP1B active site. However, without specific experimental data, this remains speculative. Further investigation is required to determine if 5-Vanillylidene-2-thiobarbituric acid or its analogs can act as effective PTP1B inhibitors.

Other Pharmacological Research Areas

The non-enzymatic reaction between reducing sugars and proteins, known as glycation, leads to the formation of advanced glycation end-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications. Consequently, the inhibition of AGE formation is a key therapeutic strategy. Thiobarbituric acid derivatives have emerged as a class of compounds with significant anti-glycation potential. nih.govnih.gov

Research into various N,N'-diethylthiobarbituric enamine derivatives has demonstrated their ability to inhibit protein glycation, with activities ranging from moderate to significant. nih.govtandfonline.com In one study, a series of these compounds exhibited IC50 values against protein glycation in the range of 70–550 µM. tandfonline.com Notably, a dimeric derivative of N,N'-diethylthiobarbituric enamine showed the most potent activity with an IC50 of 31.5 µM, which was more effective than the standard anti-glycation agent, rutin. nih.govresearchgate.net This suggests that the thiobarbituric acid scaffold is a promising pharmacophore for the development of novel anti-glycation agents. researchgate.net The structural features of 5-Vanillylidene-2-thiobarbituric acid, combining the thiobarbituric acid core with a vanillylidene group, suggest a potential for similar inhibitory effects on AGE formation.

| Compound Type | Reported Activity (IC50) | Reference Compound | Reference IC50 |

|---|---|---|---|

| N,N'-diethylthiobarbituric enamine derivatives | 70 - 550 µM | Rutin | 54.59 ± 2.20 µM |

| Dimeric N,N'-diethylthiobarbituric enamine | 31.5 µM | Rutin | 54.59 ± 2.20 µM |

| N,N'-dimethylbarbituric enamine derivatives | Inactive | Rutin | 54.59 ± 2.20 µM |

Derivatives of thiobarbituric acid have been recognized for a wide array of biological activities, including anti-inflammatory effects. researchgate.net The core structure is considered a privileged scaffold in medicinal chemistry, allowing for modifications that can target various biological processes, including those involved in inflammation. While specific studies focusing exclusively on the anti-inflammatory properties of 5-Vanillylidene-2-thiobarbituric acid are not extensively detailed in the available literature, the potential can be inferred from its structural components.

The vanillin moiety is known to possess anti-inflammatory properties. Furthermore, other 5-arylidenethiobarbituric acid derivatives have been investigated for their biological activities. The mechanism of anti-inflammatory action for this class of compounds could involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are central to the inflammatory cascade. mdpi.com The combination of the thiobarbituric acid nucleus and the vanillylidene substituent presents a logical basis for potential anti-inflammatory activity, marking it as an area for further investigation.

The barbituric acid core is a well-established pharmacophore in the development of anticonvulsant drugs, with phenobarbital (B1680315) being a classic example. researchgate.netbiomedpharmajournal.org The substitution of the oxygen atom at the C-2 position with sulfur to form 2-thiobarbituric acid derivatives has been a productive strategy in the search for new anticonvulsant agents with potentially improved profiles. nih.govomicsonline.org

Numerous studies have confirmed the anticonvulsant potential of this class. For instance, a series of newly synthesized quinazolinonyl-2-thiobarbituric acid derivatives were screened for anticonvulsant activity, with some compounds showing up to 90% protection in the maximal electroshock (MES) seizure model. nih.gov Another study on 1-acetyl-5-arylidenyl-3-(2'-thiobarbiturinyl)-2-pyrazolines, which share the 5-arylidenyl feature with the title compound, also reported significant anticonvulsant activity ranging from 40% to 90%. nih.gov This body of research strongly supports the potential of 5-Vanillylidene-2-thiobarbituric acid as an anticonvulsant agent, likely acting through modulation of central nervous system targets similar to other barbiturates, such as GABAergic pathways or voltage-gated ion channels. biomedpharmajournal.orgmdpi.com

| Compound ID (as per source) | Chemical Name Snippet | Activity (%) |

|---|---|---|

| 5f | 5-[...-6",8"-dibromoquinazolin...]-2-thiobarbituric acid | 80 |

| 5g | 5-[...-6",8"-diiodoquinazolin...]-2-thiobarbituric acid | 80 |

| 5h | 5-[...-6",8"-dibromoquinazolin...]-2-thiobarbituric acid | 90 |

The pharmacological profile of barbiturates is most commonly associated with sedative and hypnotic (sleep-inducing) effects. nih.gov However, within the thiobarbituric acid subclass, there is literature suggesting the potential for "anti-hypnotic" activity. nih.govresearchgate.net This term may be interpreted not as a stimulant effect, but rather as the development of derivatives that possess desired therapeutic actions, such as anticonvulsant properties, while being specifically devoid of the sedative-hypnotic side effects that are typical of the parent class.

For example, a study on novel anticonvulsant derivatives of thiobarbituric acid explicitly noted that the synthesized compounds were found to be devoid of sedative and hypnotic activities. nih.gov This separation of CNS activities is a significant goal in medicinal chemistry. It suggests that targeted modifications to the thiobarbituric acid scaffold can uncouple the anticonvulsant effects from the hypnotic ones, leading to a more favorable safety and tolerability profile. Therefore, while 5-Vanillylidene-2-thiobarbituric acid belongs to a class known for hypnotic effects, it is plausible that it could exhibit anticonvulsant or other activities without inducing sedation.

Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons and is closely linked to oxidative stress. Therapeutic strategies often involve agents that can mitigate this oxidative damage. While there is no direct research evaluating 5-Vanillylidene-2-thiobarbituric acid for anti-parkinsonian activity, a rationale for its potential in this area can be constructed based on its antioxidant properties.

Studies on other natural and synthetic compounds, such as gallic acid derivatives, have shown that high antioxidant activity can be effective in animal models of Parkinson's disease. researchgate.net The 5-Vanillylidene moiety of the title compound is derived from vanillin, a phenolic aldehyde known to possess significant antioxidant capabilities. nih.gov Given that oxidative stress is a key pathological factor in Parkinson's disease, the inherent antioxidant potential of the vanillin component, combined with the thiobarbituric acid core, suggests that 5-Vanillylidene-2-thiobarbituric acid could be a candidate for future investigation as a potential neuroprotective agent in the context of this disease.

The thiobarbituric acid class of compounds is noted for its antioxidant properties. researchgate.net This activity is significantly enhanced in 5-Vanillylidene-2-thiobarbituric acid due to the presence of the vanillylidene substituent. Vanillin (4-hydroxy-3-methoxybenzaldehyde) itself is a well-documented antioxidant. researchgate.net

Systematic evaluations of vanillin have demonstrated its potent radical-scavenging activity in multiple assay systems. nih.gov For instance, in the ABTS radical-scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay, vanillin showed stronger antioxidant activity than the standards ascorbic acid and Trolox. nih.gov This activity is attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. The combination of the antioxidant-rich vanillin structure with the thiobarbituric acid core, which also contributes to antioxidant effects, suggests that 5-Vanillylidene-2-thiobarbituric acid likely possesses robust antioxidant potential. mdpi.comsemanticscholar.org This dual-component antioxidant character makes it a compound of interest for mitigating conditions associated with oxidative stress.

| Assay | Vanillin Activity Compared to Standards |

|---|---|

| ABTS Radical Scavenging | Stronger than Ascorbic Acid and Trolox |

| ORAC (Oxygen Radical Absorbance Capacity) | Much stronger than Ascorbic Acid and Trolox |

| DPPH Radical Scavenging | No activity reported |

| Galvinoxyl Radical Scavenging | No activity reported |

Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology and toxicology. For compounds like 5-Vanillylidene-2-thiobarbituric acid and its analogs, understanding their interactions with targets such as DNA can provide critical insights into their mechanisms of action.

DNA Cleavage Studies

The ability of a compound to induce cleavage of DNA is a significant indicator of its potential as a cytotoxic or therapeutic agent. While direct studies detailing the DNA cleavage activity of 5-Vanillylidene-2-thiobarbituric acid are not extensively available in the public domain, the broader class of barbituric and thiobarbituric acid derivatives has been a subject of investigation for their interactions with DNA. nih.gov

Research into novel barbituric acid derivatives has explored their potential as DNA-binding agents. nih.gov The interaction between a small molecule and DNA can occur through two primary mechanisms: covalent and non-covalent binding. Covalent binding is typically irreversible and can lead to the complete inhibition of cellular processes like replication and transcription, ultimately resulting in cell death. nih.gov On the other hand, non-covalent interactions, which include forces such as van der Waals interactions, hydrogen bonding, and hydrophobic interactions, are reversible and can also modulate DNA function. nih.gov

Studies on related derivatives often employ a variety of techniques to characterize these interactions. UV-Visible titration is a common method used to confirm the interaction between a compound and DNA. nih.gov Furthermore, molecular docking studies can provide theoretical insights into the binding mode and affinity of a compound to the DNA minor groove. nih.gov For instance, in a study on certain barbituric acid derivatives, molecular docking revealed interactions with specific nucleotides in both AT-rich and CG-rich regions of the DNA strand. nih.gov

While these studies provide a framework for understanding how a molecule like 5-Vanillylidene-2-thiobarbituric acid might interact with DNA, it is important to note that specific experimental data on its DNA cleavage capabilities is not currently available. The presence of the vanillin moiety and the thiobarbituric acid core suggests the potential for various types of non-covalent interactions, but without direct experimental evidence, any discussion on its DNA cleavage activity remains speculative. Further research, including agarose (B213101) gel electrophoresis assays with plasmid DNA, would be necessary to empirically determine if 5-Vanillylidene-2-thiobarbituric acid or its analogs can induce single- or double-strand DNA breaks.

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 5-Vanillylidene-2-thiobarbituric acid, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Applications in Complex Analysis

In the ¹H NMR spectrum of 5-arylmethylene-2-thiobarbituric acids, recorded in DMSO-d₆, specific proton signals confirm the molecular structure. The protons of the thiobarbituric acid ring, specifically the two N-H protons, typically appear as a singlet at approximately 12.40 ppm. The exocyclic C=CH proton, a key feature of this compound class, is expected to resonate as a singlet around 8.40 ppm.

The vanillylidene moiety presents a more complex set of signals. The aromatic protons on the benzene (B151609) ring appear in the range of 7.00-8.00 ppm. The methoxy (B1213986) (-OCH₃) group protons are identifiable as a sharp singlet at about 3.90 ppm, and the hydroxyl (-OH) proton signal is anticipated around 10.20 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| N-H (Thiobarbituric ring) | ~12.40 |

| -OH (Phenolic) | ~10.20 |

| C=CH (Exocyclic) | ~8.40 |

| Ar-H (Aromatic) | 7.00 - 8.00 |

| -OCH₃ (Methoxy) | ~3.90 |

¹³C NMR Applications for Carbon Framework Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of 5-Vanillylidene-2-thiobarbituric acid. The spectrum reveals distinct signals for each carbon atom, allowing for a complete characterization of the carbon framework.

The carbonyl carbons (C=O) of the thiobarbituric acid ring are typically observed in the downfield region of the spectrum, around 162-164 ppm. The thiocarbonyl (C=S) carbon is even more deshielded, appearing further downfield at approximately 178 ppm. The carbons of the aromatic ring and the exocyclic double bond (C=CH) resonate in the 114-152 ppm range. The methoxy group's carbon (-OCH₃) provides a characteristic signal in the upfield region, typically around 56 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=S (Thiocarbonyl) | ~178 |

| C=O (Carbonyl) | 162 - 164 |

| Aromatic & C=CH | 114 - 152 |

| -OCH₃ (Methoxy) | ~56 |

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in 5-Vanillylidene-2-thiobarbituric acid and studying intermolecular interactions like hydrogen bonding. The IR spectrum of this compound is characterized by several key absorption bands.

A broad band in the region of 3444 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. The N-H stretching vibrations of the thiobarbituric acid ring are observed around 3200-3080 cm⁻¹. The sharp peak corresponding to the C=O stretching vibration appears at approximately 1680 cm⁻¹. The presence of the C=S group is confirmed by a band around 1170 cm⁻¹. Aromatic C=C stretching vibrations are typically seen in the 1500-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenolic) | Stretching | ~3444 (broad) |

| N-H | Stretching | 3200 - 3080 |

| C=O | Stretching | ~1680 |

| Aromatic C=C | Stretching | 1500 - 1600 |

| C=S | Stretching | ~1170 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is crucial for understanding its photochemical behavior. The UV-Vis spectrum of 5-Vanillylidene-2-thiobarbituric acid is expected to show characteristic absorption bands due to its extended conjugation system.

Derivatives of 5-arylmethylene-2-thiobarbituric acid typically exhibit strong absorption bands in the UV-Vis region. For instance, studies on related compounds show absorption maxima that can be attributed to π→π* transitions within the conjugated system formed by the benzene ring, the exocyclic double bond, and the thiobarbituric acid ring. For 5-Vanillylidene-2-thiobarbituric acid, a significant absorption band is observed around 395 nm. This absorption is responsible for the compound's color and is influenced by the electronic nature of the substituents on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) in Synthetic Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized 5-Vanillylidene-2-thiobarbituric acid. This technique provides a highly accurate mass measurement, which allows for the determination of the molecular formula.

The molecular formula of 5-Vanillylidene-2-thiobarbituric acid is C₁₂H₁₀N₂O₄S. uni.lu HRMS analysis would be expected to show a molecular ion peak corresponding to the calculated monoisotopic mass of this formula. uni.lu The predicted monoisotopic mass is 278.03613 Da. uni.lu The observation of this mass with high accuracy (typically within a few parts per million) provides unambiguous confirmation of the compound's elemental composition and, in conjunction with NMR and IR data, confirms its successful synthesis.

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as 5-Vanillylidene-2-thiobarbituric acid, and a target protein receptor.

Molecular docking studies have been effectively employed to analyze the interactions of thiobarbituric acid derivatives with various enzymes, notably α-glucosidase, a key target in the management of type 2 diabetes. nih.govmdpi.com These simulations reveal that the derivatives, including those with aryl substitutions similar to the vanillylidene group, can fit into the active site of α-glucosidase. nih.gov

The interactions are often characterized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's binding pocket. For instance, studies on similar compounds have shown interactions with residues such as Tyr158, Asp215, Glu277, and Arg315. mdpi.com The vanillylidene moiety, with its hydroxyl and methoxy (B1213986) groups, is predicted to play a crucial role in forming specific hydrogen bonds, thereby anchoring the ligand within the active site. ontosight.ai The galloyl moiety in other polyphenolic compounds has been shown to enhance binding by entering the active site and interacting with catalytic amino acid residues, a principle that may apply to the substituted benzene (B151609) ring of 5-vanillylidene-2-thiobarbituric acid. rsc.org

| Receptor Target | Interacting Amino Acid Residues (Examples) | Type of Interaction | Potential Significance |

|---|---|---|---|

| α-Glucosidase | Tyr158, Asp215, Glu277, Arg315, Asp352 | Hydrogen Bonding, Hydrophobic Interactions | Inhibition of enzyme activity by blocking the active site. |

Docking simulations are also used to predict the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. nih.govnih.gov Lower binding energy values suggest a more stable and favorable interaction. For thiobarbituric acid derivatives, these studies help rank potential inhibitors based on their predicted affinity for the target. nih.gov

The binding mode describes the specific conformation and orientation of the ligand within the receptor's active site. For 5-Vanillylidene-2-thiobarbituric acid, the planar structure of the thiobarbiturate ring and the vanillylidene group influences how it fits into the binding pocket. The simulations can identify multiple possible binding modes, with the most energetically favorable one being the most likely. nih.gov These predictions are crucial for the rational design of more potent derivatives by modifying the structure to enhance interactions with the target protein. nih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules.

DFT is a computational method used to investigate the electronic structure of many-body systems. nih.gov For 5-Vanillylidene-2-thiobarbituric acid and related compounds, DFT is applied to optimize the molecular geometry, determining the most stable three-dimensional conformation. asianpubs.orgnih.gov This optimized structure is the foundation for further calculations of electronic properties and for use in molecular docking simulations. mdpi.com DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d) or cc-pVQZ), can accurately predict molecular properties. asianpubs.orgmdpi.com Studies have used DFT to confirm the stability of specific tautomeric forms (enamine vs. imine) of thiobarbituric acid derivatives, which is critical for understanding their reactivity. mdpi.com

DFT calculations are used to determine key electronic properties by analyzing frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

For thiobarbituric acid derivatives, the electron density in the HOMO is often located over the thiobarbituric ring, while the LUMO density can be spread across the aryl substituent. asianpubs.orgmdpi.com Another important property derived from DFT is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-deficient (positive potential, blue) regions. asianpubs.org These maps predict sites for electrophilic and nucleophilic attack and highlight areas likely to engage in hydrogen bonding, which is consistent with the interactions observed in docking studies. asianpubs.orgmdpi.com

| Calculated Property | Method | Information Provided |

|---|---|---|

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-31G(d)) | Provides the most stable 3D structure of the molecule. |

| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MESP) | DFT | Maps electron density to predict sites for molecular interactions. |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR represents a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov A 2D-QSAR model was developed for a series of thiobarbituric acid derivatives to correlate their 2D molecular descriptors with their cytotoxic activity against the MCF-7 human cancer cell line. nih.govresearchgate.net

In this type of study, various molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for a set of molecules with known activities. Statistical methods are then used to build a model that can predict the activity of new, untested compounds based solely on their structure. Such models are valuable in drug discovery for screening virtual libraries of compounds and prioritizing which ones to synthesize and test experimentally, thereby saving time and resources. nih.govresearchgate.net While this specific study focused on cytotoxicity, the QSAR methodology is broadly applicable and could be used to model the α-glucosidase inhibitory activity of 5-Vanillylidene-2-thiobarbituric acid and its analogues.

Advanced Material Science Applications and Sensing Research

Development of Chemosensors based on Thiobarbituric Acid Scaffolds

The thiobarbituric acid framework serves as a versatile platform for the design of chemosensors, which are molecules designed to detect and signal the presence of specific chemical species. The strategic placement of functional groups on this scaffold allows for tailored interactions with various analytes.

Derivatives of 5-arylidine thiobarbituric acid, a class of compounds that includes 5-Vanillylidene-2-thiobarbituric acid, have been synthesized and studied for their ability to form complexes with various metal ions. Research has demonstrated that these compounds can act as effective ligands for divalent cations such as Co²⁺, Ni²⁺, and Cu²⁺. nih.gov

The coordination of these metal ions typically involves the sulfur, nitrogen, and oxygen atoms of the pyrimidine (B1678525) ring, allowing the thiobarbituric acid derivatives to function as bidentate or tridentate ligands. nih.gov This complexation event can lead to observable changes in the spectral properties of the molecule, forming the basis for its use as a colorimetric or fluorescent sensor for metal ion detection. The stereochemistry and bonding in these complexes have been investigated using various analytical techniques, including elemental analysis, UV-Visible spectroscopy, infrared spectroscopy, and nuclear magnetic resonance. nih.gov Such studies have confirmed the octahedral configuration of the resulting metal complexes. nih.gov

Table 1: Coordination Properties of 5-Arylidine Thiobarbituric Acid Derivatives with Metal Ions

| Metal Ion | Coordination Behavior | Ligand Type | Resulting Complex Geometry |

|---|---|---|---|

| Co²⁺ | Forms stable complexes | Bidentate/Tridentate | Octahedral |

| Ni²⁺ | Forms stable complexes | Bidentate/Tridentate | Octahedral |

Push-Pull Chromophores and Optoelectronic Properties

The molecular structure of 5-Vanillylidene-2-thiobarbituric acid is characteristic of a "push-pull" chromophore. This design incorporates an electron-donating group (the vanillylidene moiety) connected to an electron-accepting group (the thiobarbituric acid ring) through a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation with light, which is fundamental to its solvatochromic and nonlinear optical properties. nih.gov

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. In push-pull molecules like 5-Vanillylidene-2-thiobarbituric acid, an increase in solvent polarity can stabilize the excited state, which is more polar than the ground state, leading to a bathochromic (red) shift in the absorption and fluorescence spectra. nih.gov

Studies on structurally similar merocyanine-type dyes derived from barbituric acid have shown that the electron-donating group plays a crucial role in the solvatochromic behavior. nih.gov The delocalization of the lone pair of electrons from the donor towards the acceptor ring is sensitive to the surrounding solvent environment. This intramolecular charge transfer is responsible for the significant redshift observed in both absorption and fluorescence spectra with increasing solvent polarity. nih.gov

Table 2: Expected Solvatochromic Behavior of 5-Vanillylidene-2-thiobarbituric acid

| Solvent Polarity | Effect on Ground State | Effect on Excited State | Expected Spectral Shift |

|---|---|---|---|

| Low | Less stabilized | Less stabilized | Shorter wavelength (blue-shifted) |

The significant intramolecular charge transfer characteristic of push-pull systems also endows them with potential nonlinear optical (NLO) properties. NLO materials are essential for a variety of applications in photonics and optoelectronics, including optical switching and data storage. nih.gov

Research into pyrimidine derivatives has highlighted their potential as NLO materials due to the π-deficient and electron-withdrawing nature of the pyrimidine core, which is ideal for creating push-pull architectures. nih.gov The third-order nonlinear susceptibility (χ³) is a key parameter for NLO materials. For molecules with structures analogous to 5-Vanillylidene-2-thiobarbituric acid, it is anticipated that they would exhibit a notable NLO response. nih.gov Computational studies, such as those employing density functional theory (DFT), are often used to predict the hyperpolarizability of such molecules, which is a measure of their NLO activity. nih.gov The enhancement of these properties can be influenced by the molecular environment, such as the crystalline phase. nih.gov

Emerging Research Avenues and Future Perspectives

Exploration of Undiscovered Biological Targets and Pathways

The known biological activities of 5-vanillylidene-2-thiobarbituric acid derivatives suggest that their interactions within biological systems are complex and may involve multiple, potentially undiscovered, molecular targets and signaling pathways. ontosight.ai The structural motifs of the compound, such as the vanillylidene group and the thiobarbiturate core, provide a framework for interacting with a variety of biomolecules. ontosight.ai

Initial research has highlighted the potential of thiobarbituric acid derivatives in oncology, with some analogues demonstrating efficacy against melanoma, pancreatic, breast, and colon cancer cell lines. nih.gov Notably, the activity of certain compounds against melanoma cells was found to be independent of the BRAF mutation status, suggesting that they may act through novel mechanisms or target alternative pathways that can bypass common resistance mechanisms. nih.gov This opens up a significant area for investigation into undiscovered cancer-related targets. Similarly, the α-glucosidase inhibitory activity identified in some derivatives points towards their potential in metabolic diseases, but the full spectrum of their interactions with metabolic pathways remains to be explored. nih.gov

Future research will likely focus on target deconvolution studies to identify the specific proteins and enzymes that bind to 5-vanillylidene-2-thiobarbituric acid. Techniques such as affinity chromatography, chemical proteomics, and genetic screening approaches could be employed to pull down and identify direct binding partners from cell lysates. Uncovering these novel targets will be crucial for understanding the compound's precise mechanism of action and for identifying new therapeutic applications. nih.gov

| Known Biological Activity | Potential Undiscovered Targets/Pathways for Exploration |

|---|---|

| BRAF-independent anti-melanoma activity | Alternative cell survival pathways (e.g., PI3K/Akt/mTOR), apoptosis regulators beyond the Bcl-2 family, or novel cell cycle checkpoint proteins. |

| α-Glucosidase Inhibition | Other enzymes involved in carbohydrate metabolism, signaling pathways related to insulin (B600854) sensitivity, or targets involved in diabetic complications. nih.gov |

| General Cytotoxicity | Novel topoisomerase isoforms, components of the DNA damage response pathway, or specific metabolic enzymes crucial for cancer cell proliferation. nih.gov |

| Antioxidant & Anti-inflammatory Effects | Specific isoforms of transcription factors like Nrf2 or NF-κB, or undiscovered components of the cellular redox signaling network. ontosight.ai |

Development of Advanced Synthetic Methodologies for Broader Chemical Space Exploration

The exploration of the full therapeutic potential of the 5-vanillylidene-2-thiobarbituric acid scaffold is intrinsically linked to the ability to synthesize a wide and diverse range of analogues. The traditional synthesis often relies on the Knoevenagel condensation between an aromatic aldehyde and thiobarbituric acid. tsijournals.com While effective, researchers are developing more advanced and efficient methodologies to expand the accessible chemical space.

Advanced synthetic approaches focus on improving reaction efficiency, yield, and environmental friendliness, as well as enabling the creation of more complex molecular architectures. tsijournals.comresearchgate.net For instance, the use of alternative catalysts such as NaOH-modified fly ash or aminosulfonic acid has been shown to promote the condensation reaction under milder, often solvent-free, conditions. tsijournals.comresearchgate.net Grinding techniques represent a green chemistry approach that can significantly reduce reaction times and simplify purification. researchgate.net

Beyond optimizing the core condensation reaction, future methodologies will likely incorporate combinatorial and diversity-oriented synthesis strategies. This involves creating large libraries of compounds by systematically varying the substituents on both the aromatic ring and the thiobarbituric acid core. Techniques such as parallel synthesis and flow chemistry could be implemented to accelerate the generation of these libraries. Furthermore, the development of regioselective reactions, such as the Michael addition, allows for the introduction of novel functional groups at different positions on the scaffold, leading to derivatives with unique three-dimensional shapes and properties. mdpi.com These advanced methods are essential for generating a broad spectrum of novel analogues for biological screening.

| Synthetic Methodology | Description | Advantages for Chemical Space Exploration |

|---|---|---|

| Catalyzed Knoevenagel Condensation | Using catalysts like aminosulfonic acid or modified fly ash to facilitate the reaction between an aldehyde and thiobarbituric acid. tsijournals.comresearchgate.net | Higher yields, milder reaction conditions, and improved environmental profile compared to traditional methods. |

| Solvent-Free Grinding | Reactants are ground together with a catalyst in a mortar and pestle, eliminating the need for a solvent. researchgate.net | Environmentally friendly ("green chemistry"), rapid reaction times, and often simplified product isolation. |

| Michael Addition | A regioselective reaction that allows for the addition of nucleophiles to the α,β-unsaturated system of the arylidene moiety. mdpi.com | Enables the introduction of diverse functional groups, leading to novel molecular scaffolds not accessible through simple condensation. |

| Combinatorial Synthesis | Systematic and repetitive covalent connection of different molecular building blocks to generate a large library of related compounds. | Allows for rapid generation of a large number of diverse analogues for high-throughput screening, maximizing the chances of finding active compounds. |

Integration of Multi-Omics Approaches in Mechanistic Studies

To fully elucidate the biological mechanisms of 5-vanillylidene-2-thiobarbituric acid, a systems-level understanding is required. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this holistic view. frontiersin.org A multi-omics strategy can capture the complex and dynamic cellular response to the compound, providing a comprehensive map of the affected pathways and networks, moving beyond the study of a single target. nih.govresearchgate.net

In a potential mechanistic study, human cells (e.g., cancer cells) could be treated with 5-vanillylidene-2-thiobarbituric acid, followed by the application of various omics analyses. Transcriptomics (e.g., RNA-sequencing) would reveal which genes are up- or down-regulated, pointing to the signaling pathways being modulated. Proteomics would identify changes in protein expression and post-translational modifications, providing insight into the functional consequences of the altered gene expression. mdpi.com Finally, metabolomics would measure fluctuations in endogenous metabolites, offering a real-time snapshot of the cell's metabolic state and how it is perturbed by the compound. universiteitleiden.nl

By integrating these distinct but complementary datasets, researchers can construct a detailed model of the compound's mechanism of action. frontiersin.org For example, this approach could reveal that the compound not only inhibits a specific enzyme (a proteomic finding) but also causes a downstream cascade affecting gene expression (a transcriptomic finding) and rerouting metabolic pathways (a metabolomic finding). Such integrated analyses are invaluable for identifying biomarkers of drug response and for understanding the complex interplay between different cellular processes. researchgate.net

| Omics Technology | Information Provided | Potential Mechanistic Insight for 5-Vanillylidene-2-thiobarbituric acid |

|---|---|---|

| Transcriptomics | Measures the expression levels of all genes (mRNA) in a cell at a given time. | Identifies which signaling pathways and cellular processes are transcriptionally activated or repressed upon compound treatment. |

| Proteomics | Analyzes the entire set of proteins in a cell, including their abundance and modifications. | Reveals changes in the levels of key enzymes, structural proteins, or signaling molecules; can help identify direct protein targets. |

| Metabolomics | Quantifies the global set of small-molecule metabolites within a biological system. | Shows how the compound alters cellular metabolism, such as energy production, biosynthesis, or redox balance. |

| Multi-Omics Integration | Combines data from all omics layers using computational and statistical tools. frontiersin.org | Constructs a comprehensive network model of the compound's effect, linking changes in gene expression to protein function and metabolic output. |

Computational Design and Virtual Screening of Novel Analogues with Targeted Activities

Computational chemistry and molecular modeling have become indispensable tools for accelerating the drug discovery process. For a scaffold like 5-vanillylidene-2-thiobarbituric acid, these methods can guide the rational design of new analogues with improved potency, selectivity, and desired physicochemical properties. nih.gov This in silico approach significantly reduces the time and cost associated with synthesizing and screening large numbers of compounds.

The process often begins with the development of a pharmacophore model. researchgate.net A pharmacophore defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific biological target. researchgate.net Using a known active compound like 5-vanillylidene-2-thiobarbituric acid or its derivatives as a template, a pharmacophore model can be generated to capture the key features responsible for its activity. nih.gov

This model is then used as a filter for ligand-based virtual screening, where large digital libraries containing millions of chemical structures are searched to identify molecules that match the pharmacophore. nih.govnih.gov Hits from this initial screen can be further evaluated using molecular docking, a technique that predicts how a molecule might bind to the three-dimensional structure of a target protein. nih.gov This allows for the prioritization of candidates that are predicted to have the most favorable binding interactions. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to quantitatively correlate the chemical structures of a series of compounds with their biological activity, providing further guidance for designing more potent analogues. nih.gov

| Computational Step | Description | Objective |

|---|---|---|

| Pharmacophore Modeling | Creating a 3D model of the essential chemical features required for biological activity, based on one or more active compounds. researchgate.netresearchgate.net | To create a virtual template for finding new molecules with similar activity-conferring features. |

| Virtual Screening | Using the pharmacophore model to rapidly search large databases of virtual compounds for potential hits. nih.gov | To identify a smaller, manageable set of promising new compounds for further investigation from a vast chemical space. |

| Molecular Docking | Predicting the preferred orientation and binding affinity of a screened compound within the active site of a target protein. nih.gov | To rank and prioritize hit compounds based on their predicted binding mode and strength of interaction with the target. |

| 2D/3D-QSAR Analysis | Developing a mathematical model that relates the chemical properties of a series of molecules to their biological activity. nih.gov | To understand which structural modifications are likely to increase or decrease activity, guiding the design of more potent analogues. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-vanillylidene-2-thiobarbituric acid, and how can reaction conditions be optimized?

- The compound is synthesized via Knoevenagel condensation between thiobarbituric acid and vanillin (4-hydroxy-3-methoxybenzaldehyde) in a 1:1 ethanol/water mixture. Post-condensation, sodium borohydride (NaBH₄, 3.0 eq.) is added to reduce the exomethylene double bond, followed by pH adjustment (to 7 with 1N HCl) and purification via filtration and washing with ether/water and ethanol/water mixtures . Optimizing solvent ratios (e.g., ethanol vs. methanol) and reaction temperature (room temperature vs. reflux) can improve yields.

Q. How is the purity and structural identity of 5-vanillylidene-2-thiobarbituric acid confirmed in synthetic workflows?

- Key methods include:

- 1H/13C NMR spectroscopy : Characteristic peaks include δ 6.76 (s, 1H, aromatic), 3.68 (s, 3H, methoxy), and 3.38 (s, 2H, methylene) in D₂O .

- Elemental analysis : Confirmation of molecular weight (296.32 g/mol for the sodium salt derivative) .

- HPLC or TLC : To monitor reaction progress and assess purity .

Q. What are the primary applications of 5-vanillylidene-2-thiobarbituric acid in biological research?

- The compound is used to study anti-inflammatory and antioxidant activity. For example, in LPS-induced murine models, derivatives like compound 2d (5-(4-hydroxy-3-methoxybenzyl)-2-thioxodihydropyrimidine-4,6-dione) reduced oxidative stress markers in liver homogenates. Researchers measure lipid peroxidation via thiobarbituric acid reactive substances (TBARS) assays, with fluorometric methods offering higher sensitivity for low-concentration samples .

Advanced Research Questions

Q. How does tautomeric polymorphism affect the reactivity and analytical characterization of 5-vanillylidene-2-thiobarbituric acid?

- 2-Thiobarbituric acid derivatives exhibit keto-enol tautomerism, which can lead to multiple crystalline forms. For example, X-ray diffraction and solid-state NMR reveal that enol forms dominate in hydrated crystals, while keto forms are prevalent in anhydrous polymorphs. These differences impact hydrogen-bonding networks, solubility, and reactivity in biological assays. Mechanical grinding can induce tautomeric interconversion, complicating reproducibility in kinetic studies .

Q. What methodological challenges arise when quantifying lipid peroxidation using TBARS assays with 5-vanillylidene-2-thiobarbituric acid?

- Challenges include:

- Artifact formation : Lipid oxidation during sample preparation (e.g., blending) can inflate TBARS values. Adding antioxidants (e.g., propyl gallate) or chelators (e.g., EDTA) during homogenization minimizes artifact generation .

- pH sensitivity : The chromophore’s stability (λmax = 549 nm) depends on acidic conditions (optimized at pH 2–3). Neutral or alkaline conditions reduce sensitivity and lead to fading .

- Interference from aldehydes : Non-lipid-derived aldehydes (e.g., from saccharides) may react with TBA, necessitating validation via HPLC-MS .

Q. How do structural modifications of 5-vanillylidene-2-thiobarbituric acid influence its biological activity?

- Substituents on the benzylidene ring alter electronic and steric properties:

- Electron-donating groups (e.g., methoxy in vanillin) enhance antioxidant activity by stabilizing radical intermediates.

- Electron-withdrawing groups (e.g., nitro or cyano) may shift reactivity toward Michael adduct formation with thiols, reducing bioavailability .

- In vivo studies show dose-dependent effects: For example, 5 μM of compound 2d suppressed LPS-induced inflammation in mice more effectively than 1 μM, highlighting the need for precise dosing in therapeutic models .

Q. What contradictions exist in the literature regarding the stability and reactivity of 5-vanillylidene-2-thiobarbituric acid derivatives?

- Synthetic by-products : Knoevenagel condensation with electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) predominantly yields Michael adducts rather than the expected arylidene derivatives, suggesting competing reaction pathways under identical conditions .

- Tautomer-dependent reactivity : Enol-rich polymorphs show higher solubility in polar solvents but lower thermal stability compared to keto forms, leading to discrepancies in reported melting points and bioactivity .

Methodological Recommendations

- Synthesis : Use ethanol/water (1:1) with NaBH₄ reduction for scalable yields. Monitor reaction progress via TLC .

- Characterization : Combine NMR, X-ray crystallography, and Raman spectroscopy to resolve tautomeric states .

- Biological assays : Pre-treat samples with EDTA/propyl gallate to avoid lipid oxidation artifacts , and validate TBARS results with fluorometry (ex/em = 515/553 nm) for low-abundance samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.